Superior FHIT Inhibitory Potency (AP3Aase): 40-fold More Potent than FI-15
8Br-HA is the most potent inhibitor among a synthesized series of hydroxamic acid derivatives, directly compared to 8Me-HA, 6Br-HA, and the previously reported FHIT inhibitor FI-15. In an HPLC-based assay using the native substrate Ap3A, 8Br-HA demonstrated an IC50 of 0.056 ± 0.012 μM, which is approximately 40-fold more potent than FI-15 and >30-fold more potent than 8Me-HA [1]. This quantifies its superior ability to block the tumor suppressor's primary enzymatic function.
| Evidence Dimension | FHIT AP3A hydrolase activity inhibition (IC50) |
|---|---|
| Target Compound Data | 0.056 ± 0.012 μM |
| Comparator Or Baseline | 8Me-HA (IC50 = 1.8 μM) and FI-15 (IC50 > 2.3 μM) |
| Quantified Difference | 8Br-HA is 32-fold more potent than 8Me-HA and >40-fold more potent than FI-15. |
| Conditions | In vitro enzyme assay with Ap3A (100 μM) and FHIT (10 nM) in assay buffer at 37 °C for 45 min. |
Why This Matters
This data proves 8Br-HA's superior potency at the target level, ensuring robust inhibition at lower concentrations, which is critical for minimizing off-target effects in cell-based studies.
- [1] Kawaguchi, M., Sekimoto, E., Ohta, Y., Ieda, N., Murakami, T., & Nakagawa, H. (2021). Synthesis of Fluorescent Probes Targeting Tumor-Suppressor Protein FHIT and Identification of Apoptosis-Inducing FHIT Inhibitors. Journal of Medicinal Chemistry, 64(13), 9567–9576. (Data from Table 1 and associated text). View Source
